1-(4-Phenylphenyl)prop-2-en-1-one
Description
1-(4-Phenylphenyl)prop-2-en-1-one, also referred to as (2E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (LabMol-69), is a chalcone derivative characterized by a conjugated enone system and biphenyl substitution at the 1-position. This compound is synthesized via base-catalyzed Aldol condensation, yielding a yellow crystalline solid with a melting point of 164°C and high HPLC purity (99.36%) . Its structure is confirmed by spectroscopic methods, including $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and ESI-MS, which validate the (E)-configuration of the α,β-unsaturated ketone moiety . Chalcones like LabMol-69 are studied for their diverse biological activities, such as antitubercular properties, and serve as intermediates in synthesizing more complex heterocyclic compounds.
Properties
IUPAC Name |
1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIESMVFZMDBMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature, yielding the chalcone product after purification .
Industrial Production Methods: Industrial production of chalcones often employs similar methods but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction of chalcones with sodium borohydride or lithium aluminum hydride yields dihydrochalcones.
Common Reagents and Conditions:
Oxidation: Iodine in acetic acid or hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Flavones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
1-(4-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., iodine in LabMol-76) reduce synthetic yield (6%) compared to electron-donating groups (e.g., methoxy in LabMol-69, 53%) .
- Thermal Stability : Higher melting points correlate with extended conjugation (LabMol-69: 164°C) or rigid substituents (LabMol-70: 152°C) .
- Synthetic Methods : Microwave-assisted synthesis (e.g., C1 in ) often improves yield and purity compared to conventional methods.
Chemical Reactivity and Electronic Properties
Quantum chemical descriptors and nonlinear optical (NLO) properties highlight substituent-dependent electronic behavior:
Key Observations :
- NLO Performance: Chalcones with electron-donating groups (e.g., dimethylamino in ) exhibit enhanced hyperpolarizability due to charge transfer across the π-conjugated system.
- Dipole Moments : Polar substituents (e.g., hydroxyl in ) increase dipole moments, influencing solubility and intermolecular interactions.
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